molecular formula C9H18O2Si B1613724 2-Propenoic acid, 2-methyl-, 2-(trimethylsilyl)ethyl ester CAS No. 95049-21-1

2-Propenoic acid, 2-methyl-, 2-(trimethylsilyl)ethyl ester

Cat. No. B1613724
Key on ui cas rn: 95049-21-1
M. Wt: 186.32 g/mol
InChI Key: BLPKMFJVYUDOQG-UHFFFAOYSA-N
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Patent
US06653048B2

Procedure details

2-Trimethylsilylethanol (Aldrich) (30 g, 0.25 mole) was placed in a round bottom flask equipped with a condenser, addition funnel, magnetic stirrer and a nitrogen inlet. 200 ml dichloromethane, pyridine (20.80 g, 0.26 mole) and 100 mg of phenothiazine were added to the flask. While stirring, methacryloyl chloride (27.18 g, 0.26 mole) in 100 ml dichloromethane was added dropwise at room temperature. A mildly exothermic reaction occurred. The mixture was stirred overnight at room temperature. Afterwards, the mixture was washed with 1×100 ml deionized water and 2×100 ml brine and dried over anhydrous magnesium sulfate. The solution was concentrated in vacuo. Fractional distillation under reduced pressure gave 20.82 grams of the desired product at 35-38° C. at 0.5 mm.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27.18 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20.8 g
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5].N1C=CC=CC=1.[C:14](Cl)(=[O:18])[C:15]([CH3:17])=[CH2:16]>ClCCl.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[CH3:1][Si:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][O:5][C:14](=[O:18])[C:15]([CH3:17])=[CH2:16]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C[Si](CCO)(C)C
Step Two
Name
Quantity
27.18 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
20.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mg
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser, addition funnel, magnetic stirrer and a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
A mildly exothermic reaction
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
Afterwards, the mixture was washed with 1×100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C[Si](CCOC(C(=C)C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.82 g
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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